4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid
Description
Significance of Thiophene (B33073) Scaffolds in Advanced Molecular Design
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in the design of advanced molecules. researchgate.netnih.govrsc.org Its structural similarity to a benzene (B151609) ring, yet with distinct electronic properties, allows it to serve as a versatile bioisostere in medicinal chemistry, often leading to improved pharmacological profiles. nih.gov Thiophene-containing compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Beyond the realm of pharmaceuticals, the electron-rich nature of the thiophene ring makes it a valuable component in the construction of organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring at various positions allows for the fine-tuning of its electronic and physical properties, making it a cornerstone of advanced molecular design. rsc.org
Contextualization of Fluorosulfonyl Functionality in Modern Synthetic Methodologies
The fluorosulfonyl group (-SO₂F) has garnered significant attention in recent years, primarily due to its role in "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry. This powerful set of reactions allows for the efficient and reliable formation of robust covalent bonds under mild conditions. Aryl fluorosulfates, which can be readily prepared from phenols, are key reagents in SuFEx chemistry. The fluorosulfonyl group is relatively stable but can be activated to react with a variety of nucleophiles, making it a versatile handle for chemical ligation and bioconjugation. Its application extends to the design of covalent inhibitors, where the fluorosulfonyl moiety can form a stable covalent bond with specific amino acid residues in a protein target, leading to potent and selective inhibition.
Role as a Multifunctional Heterocyclic Building Block in Chemical Synthesis
4-[(Fluorosulfonyl)oxy]thiophene-2-carboxylic acid is a prime example of a multifunctional heterocyclic building block. It possesses two distinct reactive sites: the carboxylic acid at the 2-position and the fluorosulfonyl group at the 4-position. This orthogonal reactivity allows for selective transformations at either end of the molecule.
The carboxylic acid moiety provides a handle for a wide range of chemical transformations. It can be readily converted into esters, amides, and other derivatives, allowing for its incorporation into larger molecular frameworks through standard peptide coupling or esterification reactions. This functionality is crucial for creating bioconjugates or for linking the thiophene scaffold to other pharmacophores.
The fluorosulfonyl group , on the other hand, serves as a latent electrophile. Its reactivity as a SuFEx hub allows for the covalent modification of biomolecules or the construction of complex architectures through click chemistry. This functionality is particularly valuable in the development of chemical probes and targeted covalent inhibitors, where the precise and stable attachment to a biological target is desired.
The presence of both of these functional groups on a rigid thiophene core makes this compound a versatile linker molecule. It can be used to bridge two different molecular entities, with the thiophene ring providing a defined spatial orientation. This bifunctional nature is highly advantageous in the construction of complex molecular probes, drug-linker conjugates for antibody-drug conjugates (ADCs), and materials with tailored properties.
| Functional Group | Position | Reactivity | Potential Applications |
| Carboxylic Acid | 2 | Nucleophilic acyl substitution | Esterification, Amidation, Peptide coupling |
| Fluorosulfonyl | 4 | Electrophilic (SuFEx) | Covalent modification of proteins, Click chemistry, Bioconjugation |
Detailed Research Findings
While the general utility of thiophene and fluorosulfonyl functionalities is well-established, specific and detailed research findings on this compound itself are limited in publicly accessible literature. Its commercial availability from various chemical suppliers suggests its use as a building block in proprietary drug discovery and materials science research. The orthogonal reactivity of its two functional groups makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
The synthesis of this compound would likely involve the hydroxylation of a suitable thiophene-2-carboxylic acid derivative, followed by reaction with sulfuryl fluoride (SO₂F₂) or a related reagent to install the fluorosulfate (B1228806) group.
Further research is needed to fully elucidate the specific applications and potential of this promising multifunctional building block.
Structure
3D Structure
Properties
CAS No. |
2731008-55-0 |
|---|---|
Molecular Formula |
C5H3FO5S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
4-fluorosulfonyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H3FO5S2/c6-13(9,10)11-3-1-4(5(7)8)12-2-3/h1-2H,(H,7,8) |
InChI Key |
WLLRIUKQHYFZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OS(=O)(=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Fluorosulfonyl Oxy Thiophene 2 Carboxylic Acid
Retrosynthetic Analysis and Precursor Identification for the Thiophene (B33073) Core
A retrosynthetic analysis of 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid reveals a logical disconnection strategy. The primary disconnection is at the sulfonyl oxy linkage, leading back to 4-hydroxythiophene-2-carboxylic acid and a fluorosulfonylating agent. The thiophene-2-carboxylic acid moiety can be further disconnected, suggesting a thiophene ring that is subsequently carboxylated or a synthetic route that constructs the ring with the carboxylic acid group already in place.
Construction of the Thiophene Heterocycle
A key challenge in the synthesis is the regioselective introduction of the hydroxyl group at the 4-position of the thiophene ring. A plausible and efficient approach to constructing the substituted thiophene core is the Fiesselmann thiophene synthesis . wikipedia.orgderpharmachemica.comwikiwand.com This reaction allows for the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.orgderpharmachemica.comwikiwand.com By carefully selecting the appropriate starting materials, this method can be adapted to yield a 4-hydroxythiophene precursor.
An alternative strategy involves the construction of a thiophene ring with a different substituent at the 4-position that can be subsequently converted to a hydroxyl group. For instance, a 4-aminothiophene derivative could be synthesized and then transformed into the desired 4-hydroxy compound via a diazotization reaction. organic-chemistry.orgdergipark.org.tr
Introduction and Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position can be introduced through several established methods. If the thiophene ring is constructed first, a common approach is the metalation of the thiophene at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide. beilstein-journals.org This method is highly efficient for introducing a carboxylic acid group onto an existing thiophene scaffold.
Alternatively, the carboxylic acid functionality, or a precursor such as an ester, can be incorporated during the construction of the thiophene ring itself. The aforementioned Fiesselmann synthesis, for example, can directly yield thiophene-2-carboxylic acid esters. wikipedia.orgresearchgate.net Another approach is the oxidation of a 2-substituted thiophene, such as 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde, to the corresponding carboxylic acid. wikipedia.org
A plausible synthetic precursor for the thiophene core is therefore 4-hydroxythiophene-2-carboxylic acid or its ester derivative. The CAS number for 4-hydroxy-2-thiophenecarboxylic acid is 40748-90-1. biosynth.com
Regioselective Installation of the Fluorosulfonyl Group
The final key transformation is the regioselective installation of the fluorosulfonyl group onto the hydroxyl moiety of 4-hydroxythiophene-2-carboxylic acid. This can be achieved by reacting the hydroxyl group with a suitable fluorosulfonylating agent. A common and effective reagent for this transformation is sulfuryl fluoride (B91410) (SO2F2) in the presence of a base. Alternatively, other fluorosulfonylating agents such as fluorosulfonyl imidazolium (B1220033) salts can be employed. chemrxiv.org The reaction conditions would need to be carefully controlled to ensure selective O-sulfonylation without affecting the carboxylic acid group. Protection of the carboxylic acid as an ester may be necessary prior to this step to avoid side reactions.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis.
The Fiesselmann thiophene synthesis proceeds through a series of base-catalyzed conjugate additions. derpharmachemica.comresearchgate.net Initially, the thioglycolic acid ester, deprotonated by a base, undergoes a Michael addition to the α,β-acetylenic ester. This is followed by an intramolecular Dieckmann condensation to form a five-membered ring intermediate. Subsequent elimination of a molecule of the thioglycolate and tautomerization leads to the formation of the aromatic 3-hydroxythiophene-2-carboxylate. derpharmachemica.comresearchgate.netwikipedia.org
Should a 4-aminothiophene precursor be utilized, the diazotization reaction is a critical step. organic-chemistry.org This involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This diazonium salt is then subsequently reacted with water to yield the corresponding hydroxyl group. The mechanism involves the formation of a nitrosonium ion (NO+) which acts as an electrophile and attacks the amino group.
The fluorosulfonylation of the hydroxyl group likely proceeds via a nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on the sulfur atom of the fluorosulfonylating agent. The reaction is typically facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity
To maximize the yield and purity of this compound, each step of the synthesis requires careful optimization.
| Reaction Step | Parameters to Optimize | Potential Challenges | Proposed Solutions |
| Fiesselmann Thiophene Synthesis | Base (type and stoichiometry), solvent, temperature, reaction time. | Side reactions, incomplete cyclization. | Screening of bases (e.g., sodium methoxide (B1231860), potassium tert-butoxide), use of aprotic solvents, careful temperature control. |
| Carboxylation | Lithiating agent, temperature, CO2 source (gas or solid), work-up procedure. | Over-lithiation, incomplete carboxylation. | Use of appropriate equivalents of n-butyllithium at low temperatures, ensuring an excess of dry CO2. |
| Fluorosulfonylation | Fluorosulfonylating agent, base, solvent, temperature, protection of carboxylic acid. | Side reactions with the carboxylic acid, low conversion. | Use of a non-nucleophilic base (e.g., DBU), protection of the carboxylic acid as a methyl or ethyl ester, screening of solvents (e.g., acetonitrile, dichloromethane). |
| Purification | Recrystallization, column chromatography. | Difficulty in separating the product from starting materials or byproducts. | Selection of appropriate solvent systems for recrystallization, use of silica (B1680970) gel chromatography with a suitable eluent gradient. |
Detailed Research Findings:
Fiesselmann Synthesis: Studies on the Fiesselmann synthesis have shown that the choice of base and solvent can significantly impact the yield and regioselectivity of the cyclization. wikipedia.orgderpharmachemica.comwikiwand.com For instance, using sodium methoxide in methanol (B129727) is a common condition.
Carboxylation: The lithiation of thiophenes is a well-established and high-yielding reaction. The regioselectivity is generally high for the 2-position due to the directing effect of the sulfur atom. beilstein-journals.org
Fluorosulfonylation: Recent advancements in fluorosulfonylation reactions have provided a range of mild and efficient methods. chemrxiv.org Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering an alternative to traditional methods. chemrxiv.org
By systematically optimizing these parameters and employing modern purification techniques, the synthesis of this compound can be achieved with high yield and purity, making this important compound readily accessible for further research.
Advanced Reactivity and Transformation Pathways of 4 Fluorosulfonyl Oxy Thiophene 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Group in Functionalization and Derivatization
The carboxylic acid moiety at the C2 position of the thiophene (B33073) ring is a classical functional group that can undergo a variety of well-established transformations. Its reactivity is central to the derivatization of the molecule into esters, amides, and other related structures.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid group to an ester can be readily achieved through several standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, it is common practice to use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction. gatech.edugoogle.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Alternative methods for esterification that avoid the use of strong acids and the production of water include reactions with coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. google.com For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding thiophene-2-carbonyl chloride, which then reacts readily with alcohols to form the desired ester. google.com
Amidation: The formation of an amide bond from the carboxylic acid group is a fundamental transformation in organic and medicinal chemistry. While direct thermal condensation of carboxylic acids and amines requires high temperatures, several catalytic methods have been developed for efficient amidation under milder conditions. mdpi.com Boric acid, for example, has emerged as an inexpensive and green catalyst for the direct formation of carboxamides. orgsyn.org More recently, transition metal catalysts have shown high efficacy. Titanium(IV) fluoride (B91410) (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with a variety of amines, proceeding in refluxing toluene (B28343) to give good to excellent yields. researchgate.net This protocol's tolerance for various functional groups suggests its applicability to 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid, allowing for the synthesis of a diverse library of amide derivatives while preserving the fluorosulfonyl moiety.
| Carboxylic Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| Cinnamic Acid | Furfurylamine | N-(furan-2-ylmethyl)cinnamamide | 45-55 |
| 4-Nitrobenzoic Acid | Ammonia | 4-Nitrobenzamide | ~90 (with PEG co-catalyst) |
| 1,3-Phenylene diacetic acid | N-Methylhydroxylamine | N1,N3-dihydroxy-N1,N3-dimethyl-2,2'-(1,3-phenylene)diacetamide | N/A |
Decarboxylation Pathways and Post-Decarboxylation Reactivity
Decarboxylation, the removal of the carboxyl group as carbon dioxide, offers a pathway to functionalize the thiophene ring at the C2 position. The ease of decarboxylation of heteroaromatic carboxylic acids can vary significantly. While furan-2-carboxylic acid and pyrrole-2-carboxylic acid undergo facile decarboxylation, thiophene-2-carboxylic acid is notably more resistant to this transformation under similar conditions, a difference attributed to the higher aromatic resonance energy of the thiophene ring. youtube.comwikipedia.org
However, decarboxylation can be induced under specific conditions. For example, certain substituted benzo[b]thiophene-2-carboxylic acids can be decarboxylated by refluxing with strong acids like hydrobromic acid. zendy.io More advanced methods involve transition-metal-catalyzed decarboxylative coupling reactions. In these processes, the carboxylic acid serves as a directing group and a source of an aryl or heteroaryl nucleophile, which can then be coupled with various partners. Thiophene-2-carboxylic acid itself has been utilized as a substrate in such coupling reactions to form new carbon-carbon bonds. wikipedia.org
In the context of this compound, a successful decarboxylation would yield 3-[(fluorosulfonyl)oxy]thiophene. The subsequent reactivity of this product would depend on the reaction conditions. If the decarboxylation is part of a coupling protocol, a new substituent would be introduced at the C2 position. Alternatively, the resulting 3-[(fluorosulfonyl)oxy]thiophene could serve as a substrate for further transformations targeting either the thiophene ring or the still-intact fluorosulfonyl group. Bromination of certain thiophene-2-carboxylic acids has also been shown to proceed via a bromination/decarboxylation sequence. beilstein-journals.org
Chemoselective Transformations Involving the Fluorosulfonyl Group
The fluorosulfonyl group (-SO₂F) is a highly versatile functional moiety. It exhibits a unique balance of stability and latent reactivity, making it an ideal electrophilic partner in a variety of transformations, particularly in the realm of click chemistry. nih.gov Its stability to many common reagents allows for selective manipulation of other parts of the molecule, such as the carboxylic acid group, while its reactivity can be harnessed under specific conditions for covalent bond formation.
Exploration of SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry Applications
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry platform introduced by Sharpless and coworkers. eurekalert.org It relies on the chemoselective reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silylated phenol (B47542) or an alcohol, to form a highly stable sulfonate (R-SO₂-OR') linkage. rsc.orgresearchgate.netrsc.org The reaction is characterized by its efficiency, high yields, broad functional group tolerance, and often mild, metal-free conditions. eurekalert.org
The fluorosulfonyloxy group in this compound serves as an excellent "SuFExable" hub. It can react with a wide array of O-, N-, and even C-based nucleophiles to create a diverse range of derivatives. nih.gov This modular approach is exceptionally valuable in fields like drug discovery and materials science for the rapid assembly of molecular libraries. nih.govrsc.org For example, reaction with phenols or alcohols yields aryl or alkyl sulfonates, while reaction with primary or secondary amines yields the corresponding sulfonamides.
| Pronucleophile Type | Example Pronucleophile | Example Product | Yield (%) |
|---|---|---|---|
| Ester | Methyl 2-phenylacetate | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | 75 |
| Amide | N,N-dimethylacetamide | N,N-dimethyl-2-(phenylsulfonyl)acetamide | 60 |
| Heteroarene | 1-methyl-1H-imidazole | 1-methyl-2-(phenylsulfonylmethyl)-1H-imidazole | 57 |
| Nitrile | 2-phenylacetonitrile | 2-phenyl-2-(phenylsulfonyl)acetonitrile | 81 |
Nucleophilic Substitution Reactions at the Sulfur Center
The core reactivity of the SuFEx reaction is a nucleophilic substitution at the electrophilic sulfur(VI) center. researchgate.net The fluoride ion is an excellent leaving group in this context, particularly when its departure is facilitated by proton or silyl (B83357) cation sequestration. The reaction of aryl sulfonyl fluorides with various nucleophiles is well-documented. dtic.milmdpi.com
The mechanism is typically a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. The reactivity can be influenced by the electronic nature of the aromatic or heteroaromatic ring attached to the sulfonyl group. While aryl triflates can sometimes undergo nucleophilic attack at the sulfur center, the fluorosulfonyl group is generally more primed for this type of transformation. dtic.mil A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can participate in this reaction, highlighting its synthetic utility for creating diverse S-O, S-S, and S-N linkages. This is the foundational chemistry that enables SuFEx applications. mit.edu
Radical Reactions Involving the Fluorosulfonyl Moiety
While the ionic reactivity of the fluorosulfonyl group is well-established, its participation in radical reactions is a more recent and rapidly developing area. thieme-connect.comrsc.org The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate that can be generated from various precursors and engaged in synthetically useful transformations. rsc.org
Several methods have been developed for the generation of FSO₂•. One approach involves the photoredox-catalyzed single-electron reduction of fluorosulfonyl chloride (FSO₂Cl). rsc.org Another strategy uses alkynyl sulfonyl fluorides as bifunctional reagents that serve as both FSO₂• radical precursors and trapping agents for carbon-centered radicals. nih.gov These radical-based methods enable novel transformations, such as the radical fluorosulfonylation of alkenes and alkynes, providing access to vinyl and alkyl sulfonyl fluorides that can be difficult to synthesize via other means. rsc.orgnih.govresearchgate.net
For this compound, the S-O bond could potentially undergo homolytic cleavage under specific radical-generating conditions to release the FSO₂• radical. More plausibly, the molecule could be derivatized into a suitable precursor to participate in these radical pathways, thereby expanding the synthetic utility of the fluorosulfonyl moiety beyond its traditional role as an electrophile in SuFEx chemistry.
| Radical Precursor | Alkene Type | Catalyst/Initiator | Product Type |
|---|---|---|---|
| FSO₂Cl | Monosubstituted, cyclic, di- and tri-substituted | Photoredox catalyst (e.g., Ir(III) complex) | Alkenyl sulfonyl fluorides |
| Alkynyl sulfonyl fluoride | Unactivated mono-, di-, and trisubstituted | Radical initiator (e.g., AIBN) | β-alkynyl-fluorosulfonylalkanes |
| 1-Fluorosulfonyl benzoimidazolium triflate | Various alkenes | Photocatalyst (e.g., ODA) + H-donor | Aliphatic sulfonyl fluorides |
Aromatic Reactivity of the Thiophene Ring and Substituent Effects on Reaction Regioselectivity
The aromatic character of the thiophene ring in this compound is a central feature of its chemistry, rendering it susceptible to a variety of substitution reactions. However, the reactivity of the ring and the orientation of incoming substituents are profoundly influenced by the electronic properties of the two groups attached to it: the electron-withdrawing carboxylic acid group at the C2 position and the fluorosulfonyloxy group at the C4 position.
The thiophene ring is inherently electron-rich compared to benzene (B151609), which generally makes it more reactive towards electrophilic aromatic substitution. researchgate.net Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate cationic species (the sigma complex) more effectively at these positions. When a substituent is already present, it further directs the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution
Given the presence of two deactivating groups, the thiophene ring in this compound is significantly less reactive towards electrophiles than unsubstituted thiophene. Nevertheless, under forcing conditions, electrophilic substitution can be induced. The directing effects of the existing substituents will govern the position of the incoming electrophile.
The carboxylic acid at C2 directs incoming electrophiles to the C4 and C5 positions (meta to itself, but C4 is already substituted). The fluorosulfonyloxy group at C4 would direct incoming electrophiles to the C3 and C5 positions (ortho and para to the oxygen atom). Therefore, the directing effects of both groups converge on the C5 position. The C3 position is sterically hindered and electronically deactivated by the adjacent powerful electron-withdrawing fluorosulfonyloxy group.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Position | Influence of -COOH (at C2) | Influence of -O-SO₂F (at C4) | Combined Effect | Predicted Outcome |
| C3 | ortho (deactivated) | ortho (activated by O, deactivated by SO₂F) | Highly Deactivated | Minor or no product |
| C5 | meta (favored) | para (favored by O) | Most Favored | Major Product |
Typical electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly. For instance, nitration of benzo[b]thiophene-2-carboxylic acid, a related bicyclic system, results in a mixture of products, indicating the complexity of predicting outcomes in substituted thiophenes. cdnsciencepub.com
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene. Such reactions necessitate the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org
In this compound, the fluorosulfonyloxy group is an excellent potential leaving group. The presence of the electron-withdrawing carboxylic acid group, particularly its ability to stabilize a negative charge at the C5 position through resonance, facilitates nucleophilic attack. A nucleophile would preferentially attack the C4 position, leading to the displacement of the fluorosulfonate ion.
Factors Influencing Nucleophilic Aromatic Substitution:
| Feature | Role in SNAr |
| Fluorosulfonyloxy Group | Excellent leaving group |
| Carboxylic Acid Group | Electron-withdrawing, stabilizes intermediate |
| Thiophene Ring | Activated towards nucleophilic attack by substituents |
Therefore, this compound is expected to be quite reactive towards nucleophiles, with substitution occurring at the C4 position.
Other Reactions
The carboxylic acid group itself can undergo its characteristic reactions. For example, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at both the carboxylic acid and the C5 position of the thiophene ring, forming a dilithio species. This intermediate can then be trapped with various electrophiles to introduce a substituent at the C5 position. wikipedia.org
Applications of 4 Fluorosulfonyl Oxy Thiophene 2 Carboxylic Acid As a Versatile Synthon
Utilization in the Construction of Complex Heterocyclic Systems and Scaffolds
The structure of 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the fluorosulfonyloxy group allows for the introduction of diverse substituents at the 4-position of the thiophene (B33073) ring. This is particularly useful for building fused-ring systems and other intricate molecular scaffolds that are often found in pharmaceuticals and agrochemicals.
One of the primary applications in this area is its use in palladium-catalyzed cross-coupling reactions. The fluorosulfonyloxy group can be readily displaced by a wide range of organometallic reagents, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability facilitates the synthesis of thiophene derivatives with tailored electronic and steric properties. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at the 4-position.
The carboxylic acid functionality can then be utilized to construct another heterocyclic ring fused to the thiophene core. For example, condensation reactions with appropriately substituted amines, hydrazines, or hydroxylamines can lead to the formation of thieno[3,2-d]pyrimidines, thieno[3,2-c]pyridazines, or thieno[3,2-d]oxazines, respectively. These fused heterocyclic systems are of significant interest due to their diverse biological activities. The sequential nature of these reactions, exploiting the differential reactivity of the two functional groups, allows for a high degree of control over the final molecular structure.
| Reaction Type | Reagents | Resulting Structure | Potential Heterocyclic System |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Arylthiophene-2-carboxylic acid | Thieno[3,2-d]pyrimidine |
| Stille Coupling | Organostannane, Pd catalyst | 4-Alkenylthiophene-2-carboxylic acid | Thieno[3,2-c]pyridazine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynylthiophene-2-carboxylic acid | Thieno[3,2-d]oxazine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Aminothiophene-2-carboxylic acid | Fused pyrazinone |
Role in the Design and Synthesis of Precursors for Functional Materials
The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic functional materials. Thiophene-based polymers and small molecules are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely tune the electronic and physical properties of these materials is crucial for optimizing their performance.
This compound serves as a valuable precursor in this context. The fluorosulfonyloxy group can be substituted to introduce various functionalities that modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This is a critical factor in determining the material's charge transport characteristics and optical properties.
Furthermore, the carboxylic acid group can be used to anchor the thiophene unit to other components of a functional material, such as a polymer backbone or a metal oxide surface. For example, in the development of dye-sensitized solar cells (DSSCs), the carboxylic acid can act as an effective anchoring group to bind the organic dye to the titanium dioxide (TiO₂) photoanode. The versatility of this compound allows for the systematic modification of the thiophene core to optimize the performance of such devices.
| Material Application | Modification at 4-position | Role of Carboxylic Acid | Resulting Property |
| Organic Light-Emitting Diodes (OLEDs) | Introduction of electron-donating or -withdrawing groups | Polymerization or small molecule synthesis | Tunable emission color and efficiency |
| Organic Photovoltaics (OPVs) | Creation of donor-acceptor architectures | Polymer backbone integration | Enhanced charge separation and power conversion efficiency |
| Organic Field-Effect Transistors (OFETs) | Introduction of groups that promote intermolecular packing | Synthesis of soluble oligomers | Improved charge carrier mobility |
| Dye-Sensitized Solar Cells (DSSCs) | Modification of the light-absorbing chromophore | Anchoring to a semiconductor surface (e.g., TiO₂) | Efficient electron injection and high solar-to-electric conversion |
Application in Bioconjugation and Chemical Biology Tool Development Through Selective Linkage Strategies
The development of chemical tools for studying biological systems often requires the ability to selectively link different molecular components, such as proteins, nucleic acids, and small molecule probes. The orthogonal reactivity of the functional groups in this compound makes it a promising scaffold for bioconjugation and the development of chemical biology tools.
The carboxylic acid can be readily activated to form an amide bond with the amine groups of lysine (B10760008) residues or the N-terminus of a protein. This is a well-established and reliable method for protein labeling. The fluorosulfonyloxy group, on the other hand, can potentially be used for covalent modification of other amino acid residues under specific conditions, or it can be replaced with another functional group that allows for a different type of selective ligation, such as a click chemistry handle (e.g., an azide (B81097) or alkyne).
This dual functionality allows for the creation of bifunctional linkers. For instance, one part of the molecule can be attached to a biomolecule, while the other part can be used to attach a fluorescent dye, a drug molecule, or a handle for affinity purification. The thiophene core itself can also impart useful properties, such as fluorescence or electrochemical activity, which can be exploited in the design of novel probes.
| Linkage Strategy | Target Biomolecule | Attached Moiety | Application |
| Amide bond formation (via carboxylic acid) | Protein (lysine residues) | Fluorescent dye | Fluorescence microscopy |
| Nucleophilic substitution (at 4-position) | Thiol-containing peptide (cysteine residue) | Biotin | Affinity purification |
| Conversion to a bifunctional linker | Antibody | Drug molecule | Antibody-drug conjugate |
| Introduction of a click chemistry handle | DNA/RNA | Imaging agent | In vivo imaging |
Contributions to Methodological Advancements in Organic Synthesis
The unique reactivity of this compound also contributes to the development of new synthetic methodologies. The fluorosulfonyloxy group is a less common but highly effective activating group for cross-coupling reactions, and its use can sometimes offer advantages over more traditional activating groups like triflates or halides. Research into the scope and limitations of its reactivity can lead to the discovery of new catalytic systems and reaction conditions.
Furthermore, the presence of both an electron-withdrawing carboxylic acid and a strongly electron-withdrawing fluorosulfonyloxy group on the same thiophene ring significantly influences its reactivity in other transformations. For example, it can affect the regioselectivity of electrophilic substitution reactions or the propensity of the thiophene ring to undergo ring-opening reactions. Studying these effects can provide valuable insights into the fundamental reactivity of substituted thiophenes, which can then be applied to the synthesis of other complex molecules.
The development of efficient and scalable syntheses of this compound itself is also an area of methodological interest. Creating a straightforward and cost-effective route to this versatile synthon will undoubtedly spur its wider adoption in both academic and industrial research.
Elucidation of Structure and Reactivity Through Spectroscopic and Computational Approaches
Comprehensive Spectroscopic Characterization for Structural Confirmation and Purity Assessment
While specific experimental spectra for "4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid" are not widely available in the public domain, its structural features can be predicted based on the well-established spectroscopic signatures of its constituent functional groups: a carboxylic acid, a thiophene (B33073) ring, and a fluorosulfonyloxy group. A comprehensive spectroscopic analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show distinct signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid. The chemical shifts of the thiophene protons would be influenced by the electronic effects of both the carboxylic acid and the strongly electron-withdrawing fluorosulfonyloxy group. The acidic proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR spectroscopy would provide signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. The chemical shifts of the thiophene ring carbons would also be significantly affected by the substituents, providing valuable information about the electronic environment within the ring.
¹⁹F NMR spectroscopy would show a signal corresponding to the fluorine atom in the fluorosulfonyloxy group, providing direct evidence for its presence.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups. libretexts.org Key expected absorptions include:
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org
A sharp C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹. libretexts.org
Characteristic C-S stretching vibrations from the thiophene ring. iosrjournals.org
Strong S=O and S-O stretching bands from the fluorosulfonyloxy group, which would likely appear in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm its structure. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.
A hypothetical summary of expected spectroscopic data is presented in Table 1.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for two thiophene protons, broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signal for the carbonyl carbon, signals for four thiophene carbons. |
| ¹⁹F NMR | Signal for the fluorine atom of the -SO₂F group. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), S=O and S-O stretches. libretexts.org |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₅H₃FO₅S₂. |
Quantum Chemical Calculations for Electronic Structure Analysis and Reaction Mechanism Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like "this compound". mdpi.comresearchgate.net These computational methods can provide insights that are complementary to experimental data.
Electronic Structure Analysis: DFT calculations can be employed to optimize the molecular geometry and to determine various electronic properties. nih.govchemijournal.comnih.gov Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions.
Reaction Mechanism Prediction: By calculating the energies of reactants, transition states, and products, DFT can be used to model potential reaction pathways. This allows for the prediction of the most likely reaction mechanisms, which can guide the design of synthetic routes and the understanding of catalytic cycles. For instance, these calculations could be used to explore the mechanism of nucleophilic substitution at the sulfonyl group or electrophilic substitution on the thiophene ring.
A summary of the types of insights gained from quantum chemical calculations is provided in Table 2.
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties. mdpi.com |
| Frontier Molecular Orbital Analysis | Prediction of reactivity and kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. |
| Transition State Theory | Prediction of reaction mechanisms and energy barriers. |
Structure-Reactivity Relationship Studies and Theoretical Insights into Catalytic Processes
The structure of "this compound" inherently dictates its reactivity. The presence of a fluorosulfonyloxy group, a known potent electron-withdrawing group, is expected to significantly influence the chemical properties of the thiophene ring and the carboxylic acid.
Influence of the Fluorosulfonyloxy Group: The -OSO₂F group is a very good leaving group, making the sulfur atom susceptible to nucleophilic attack. This reactivity is a cornerstone of "click chemistry," where similar sulfonyl fluorides are used for covalent modification of biomolecules. Therefore, "this compound" could potentially serve as a versatile building block in organic synthesis and chemical biology.
Furthermore, the electron-withdrawing nature of this group will deactivate the thiophene ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution. It will also increase the acidity of the carboxylic acid compared to the parent thiophene-2-carboxylic acid.
Theoretical Insights into Catalytic Processes: Theoretical studies can provide valuable insights into how this molecule might participate in catalytic processes. The sulfonyl group is a common feature in ligands for transition metal catalysis. acs.org The electronic properties of the thiophene ring, modulated by the fluorosulfonyloxy group, could influence the coordination of a metal center and its subsequent catalytic activity.
Computational modeling can be used to simulate the interaction of "this compound" with a metal catalyst, predicting binding energies and geometries. This can help in the rational design of new catalysts where this molecule acts as a ligand or a substrate. For example, the sulfonyl group could act as a directing group in C-H activation reactions on the thiophene ring.
Emerging Research Directions and Future Prospects for 4 Fluorosulfonyl Oxy Thiophene 2 Carboxylic Acid Chemistry
Development of Sustainable and Green Synthetic Methodologies for its Production
The synthesis of functionalized heterocycles is a cornerstone of medicinal and materials chemistry. nih.gov However, traditional synthetic methods often rely on harsh conditions and generate significant waste. nih.gov The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. nih.gov For a molecule like 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid, future research will likely prioritize the development of sustainable production routes.
Current green approaches for synthesizing thiophene (B33073) derivatives often focus on multicomponent reactions, which enhance efficiency by combining several operational steps into a single procedure, thereby reducing waste and energy consumption. nih.govnih.gov Methodologies utilizing water as a solvent or even solvent-free conditions are also gaining prominence. nih.govunito.it For instance, palladium-catalyzed C-H arylation of thiophene derivatives has been successfully performed in industrial wastewater, highlighting a move towards repurposing waste streams for chemical synthesis. unito.it
Future research into the synthesis of this compound could explore:
Metal-free synthesis: Avoiding heavy metal catalysts, which can be toxic and difficult to remove from the final product, is a key goal of green chemistry. nih.gov
One-pot synthesis: Designing a sequence where the thiophene ring is first functionalized with the carboxylic acid and then subsequently with the fluorosulfonyloxy group in a single reaction vessel would improve efficiency and reduce waste. nih.govbeilstein-journals.org
Use of renewable starting materials: Investigating pathways that begin from bio-sourced precursors for the thiophene ring would significantly enhance the sustainability profile of the compound.
Exploration of Novel Reactivity Patterns and Untapped Catalytic Transformations
The reactivity of this compound is dictated by its distinct functional groups: the thiophene ring, the carboxylic acid, and the fluorosulfonyl group. The sulfonic acid group is known to be electron-withdrawing, which can reduce the nucleophilicity of the thiophene ring compared to its unsubstituted counterpart. isca.me This electronic modulation can influence the regioselectivity of further electrophilic aromatic substitution reactions.
The fluorosulfonyl group (-SO₂F) is of particular interest. It is a precursor to sulfonyl fluorides, which have gained prominence in chemical biology and drug discovery as covalent inhibitors and chemical probes. researchgate.net This is largely due to their participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "click chemistry," a set of highly efficient and specific reactions. This opens up possibilities for using this compound as a versatile building block.
Potential areas for exploration include:
Catalytic C-H Functionalization: Modern catalysis focuses on the direct functionalization of C-H bonds, which is a more atom-economical approach than traditional cross-coupling reactions. souleresearchgroup.org Research could target the remaining C-H bonds on the thiophene ring for late-stage diversification.
Decarboxylative Coupling: The carboxylic acid group can be used as a handle in coupling reactions where it is expelled as carbon dioxide, allowing for the introduction of new substituents at the 2-position of the thiophene ring. wikipedia.org
SuFEx Reactions: The fluorosulfonyl group can react with a variety of nucleophiles, allowing for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, each with potentially unique biological activities. acs.org
Integration into Automated Synthesis Platforms for High-Throughput Discovery
The complexity and time-consuming nature of traditional organic synthesis can be a bottleneck in drug discovery and materials science. nih.gov Automated synthesis platforms have emerged as a powerful tool to accelerate this process, enabling the rapid synthesis of large libraries of compounds for screening. nih.govsigmaaldrich.com These platforms replace manual operations with robotics and data-driven algorithms, increasing efficiency and reducing human error. nih.govnih.gov
A molecule like this compound is an ideal candidate for integration into such platforms. Its bifunctional nature (a carboxylic acid and a reactive fluorosulfonyl group) allows for a two-dimensional diversification. The core scaffold can be considered a "building block" that can be systematically reacted with different sets of reagents in a parallel or automated fashion. foresight.org
Key aspects of this integration would involve:
Library Synthesis: Using an automated synthesizer, the carboxylic acid could be coupled with a diverse library of amines to form amides, while the fluorosulfonyl group is reacted with a library of phenols or amines to generate sulfonate esters or sulfonamides.
Reaction Optimization: Automated platforms can efficiently screen various reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for derivatization, a process that would be laborious if done manually.
Data-Driven Discovery: The synthesis data can be coupled with high-throughput screening results, allowing machine learning algorithms to identify structure-activity relationships and predict the properties of new, unsynthesized derivatives. nih.gov
Potential for Derivatization in the Development of Next-Generation Chemical Entities
Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net The unique combination of functional groups in this compound provides a rich platform for creating novel derivatives with potential therapeutic applications.
The derivatization can be approached by targeting its key functional components:
The Carboxylic Acid: This group is readily converted into a wide range of functionalities, including esters, amides, and ketones. Amide coupling, in particular, is a robust reaction used extensively in medicinal chemistry to explore how different substituents impact biological activity. farmaciajournal.commdpi.com
The Fluorosulfonyl Group: As a highly reactive electrophile and a SuFEx handle, this group allows for covalent modification of biological targets or for linking the thiophene core to other molecular fragments. The stability of the resulting sulfonamides and sulfonate esters can be tuned based on the reacting partner. nih.gov
The Thiophene Ring: The remaining positions on the thiophene ring can be functionalized, for example, through C-H activation, to further modulate the compound's properties.
This multi-handle derivatization strategy allows for the systematic exploration of chemical space to develop next-generation chemical entities for high-throughput screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. acs.orgmdpi.com
Q & A
Q. What are the common synthetic routes for 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves functionalizing thiophene-2-carboxylic acid derivatives. A two-step approach is common:
Sulfonation : Introduce the fluorosulfonyloxy group via electrophilic substitution. For example, reacting thiophene-2-carboxylic acid with fluorosulfonic acid (FSO₃H) under controlled temperatures (0–5°C) to avoid ring degradation .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity >95% is achievable via HPLC, as noted in similar fluorosulfonyl compounds .
Q. Critical Parameters :
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons on the thiophene ring appear as doublets (δ 7.2–7.8 ppm). Deshielding due to the electron-withdrawing fluorosulfonyloxy group shifts protons downfield .
- ¹³C NMR : The carboxylic carbon resonates at δ 165–170 ppm; the fluorosulfonyloxy group causes adjacent carbons to shift to δ 125–135 ppm .
- FT-IR : Strong absorbance at ~1730 cm⁻¹ (C=O stretch) and 1350–1400 cm⁻¹ (S=O asymmetric stretch) .
- HPLC : Retention times can be compared to standards, with purity ≥98% achievable using C18 columns and acetonitrile/water gradients .
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Stability Issues : The fluorosulfonyloxy group is hydrolytically sensitive. Degradation products (e.g., sulfonic acids) form in humid conditions .
- Storage Recommendations :
- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) detects degradation. A >5% impurity increase warrants repurification .
Advanced Research Questions
Q. How does the fluorosulfonyloxy group influence reactivity in nucleophilic substitution reactions, and what strategies optimize its stability during reactions?
Methodological Answer:
- Reactivity Profile : The fluorosulfonyloxy group acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) with amines or thiols. However, competing hydrolysis requires careful pH control (pH 7–9) .
- Stabilization Strategies :
- Mechanistic Insight : DFT calculations predict activation barriers for NAS, guiding solvent and temperature selection (e.g., 50–60°C in DMF) .
Q. What in silico and in vitro approaches are recommended to assess the pharmacokinetic properties of derivatives?
Methodological Answer:
- In Silico Tools :
- In Vitro Assays :
Q. How can researchers address contradictions in published data on synthesis yields or biological activity?
Methodological Answer:
- Root-Cause Analysis :
- Synthesis Variability : Compare reaction conditions (e.g., solvent purity, catalyst batch). For example, trace water reduces yields by 20–30% in fluorosulfonylations .
- Bioactivity Discrepancies : Validate assays using positive controls (e.g., cisplatin in cytotoxicity studies). Reproduce results across multiple cell lines .
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
